N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide hydrochloride
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Description
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide hydrochloride is a useful research compound. Its molecular formula is C19H22ClN3OS2 and its molecular weight is 407.98. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is related to the treatment of tuberculosis . The compound has shown inhibitory potency against Mycobacterium tuberculosis , the bacterium responsible for tuberculosis .
Mode of Action
The compound’s interaction with its target likely results in the disruption of essential bacterial processes, leading to the inhibition of the bacteria’s growth .
Biochemical Pathways
The compound likely affects the biochemical pathways related to the survival and replication of Mycobacterium tuberculosis. By inhibiting these pathways, the compound prevents the bacteria from proliferating, thereby controlling the spread of the disease .
Pharmacokinetics
The compound’s inhibitory concentrations were compared with standard reference drugs, suggesting that it has been evaluated for its bioavailability .
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth. This leads to a decrease in the severity of the tuberculosis infection, thereby aiding in the treatment of the disease .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-methylpropanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS2.ClH/c1-11(2)17(23)21-19-16(12-8-9-22(3)10-15(12)25-19)18-20-13-6-4-5-7-14(13)24-18;/h4-7,11H,8-10H2,1-3H3,(H,21,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFYPEVRGYUTIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C2=C(S1)CN(CC2)C)C3=NC4=CC=CC=C4S3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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